Ethyl[1-(pyridin-4-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl[1-(pyridin-4-yl)ethyl]amine is a chemical compound with the molecular formula C9H14N2 It is characterized by the presence of an ethyl group attached to a pyridin-4-yl-ethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[1-(pyridin-4-yl)ethyl]amine typically involves the reaction of pyridine derivatives with ethylamine under controlled conditions. One common method includes the alkylation of 4-pyridylacetonitrile with ethylamine, followed by reduction to yield the desired amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl[1-(pyridin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl[1-(pyridin-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl[1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
4-Aminopyridine: Shares the pyridine core but differs in functional groups.
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but with additional pyridine rings.
1-(4-Pyridyl)ethylamine: Closely related but lacks the ethyl group.
Uniqueness: Ethyl[1-(pyridin-4-yl)ethyl]amine is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets, making it distinct from its analogs .
Biological Activity
Ethyl[1-(pyridin-4-yl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its amine functional group and a pyridine ring at the 4-position. Its molecular formula is C9H12N2, with a molecular weight of approximately 148.20 g/mol. The compound features an ethyl chain attached to the pyridine, which influences its biological interactions.
Synthesis Methods
Several synthetic routes have been developed for this compound, including:
- Alkylation Reactions : Utilizing alkyl halides with pyridine derivatives.
- Reductive Amination : Combining aldehydes or ketones with amines in the presence of reducing agents.
- Condensation Reactions : Forming the compound through condensation of appropriate amines and carbonyl compounds.
These methods highlight the compound's accessibility for research and pharmaceutical applications.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against various pathogens, potentially due to its ability to disrupt microbial cell membranes.
- Anticancer Activity : this compound has demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
- Neuroprotective Effects : It may also play a role in protecting neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on key enzymes involved in cancer progression and inflammation, such as nitric oxide synthase and various kinases.
Target Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Nitric Oxide Synthase | Competitive Inhibition | 5.2 |
p38 MAP Kinase | Non-competitive | 1.3 |
Cyclooxygenase | Mixed-type inhibition | 8.7 |
Case Studies
- Anticancer Research : A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM .
- Neuroprotection : In a model of oxidative stress-induced neuronal injury, this compound was shown to reduce cell death and maintain mitochondrial integrity, suggesting potential therapeutic applications in neurodegenerative conditions .
- Antimicrobial Evaluation : The compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-ethyl-1-pyridin-4-ylethanamine |
InChI |
InChI=1S/C9H14N2/c1-3-11-8(2)9-4-6-10-7-5-9/h4-8,11H,3H2,1-2H3 |
InChI Key |
UZIMLPJUCSIQJV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.